3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a triazolopyridazine core fused with an indole moiety
Preparation Methods
The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. The triazolopyridazine core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones. The indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole moiety is known to interact with various biological targets, while the triazolopyridazine core can enhance binding affinity and specificity. Pathways involved in its action may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives and indole-based molecules. Compared to these, 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to its specific combination of structural features, which may confer enhanced biological activity or stability. Examples of similar compounds include:
- 3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propionic acid
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole .
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H22N6O/c1-13-16(14(2)25-26-12-23-24-20(13)26)7-8-19(27)21-10-9-15-11-22-18-6-4-3-5-17(15)18/h3-6,11-12,22H,7-10H2,1-2H3,(H,21,27) |
InChI Key |
NGSFUGGDQVPFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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